molecular formula C21H14N2O5S B11081052 3-hydroxy-5-(4-nitrophenyl)-1-phenyl-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-nitrophenyl)-1-phenyl-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11081052
M. Wt: 406.4 g/mol
InChI Key: LSOCVAWBDBXJPM-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrrole and thiophene ring system. Its systematic name is quite a mouthful, so let’s break it down:

      3-hydroxy: Indicates the presence of a hydroxyl group (OH) at position 3.

      5-(4-nitrophenyl): Refers to a nitro group (NO₂) attached to the phenyl ring at position 5.

      1-phenyl: The phenyl group (C₆H₅) is attached at position 1.

      4-(thien-2-ylcarbonyl): The thien-2-ylcarbonyl group (C₄H₃SCO) is attached at position 4.

      1,5-dihydro-2H-pyrrol-2-one: The core structure is a dihydro-2H-pyrrol-2-one ring.

  • This compound exhibits interesting chemical properties due to its diverse functional groups.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and applications in asymmetric synthesis.

      Biology: Explore its interactions with biomolecules (enzymes, receptors).

      Medicine: Assess its potential as a drug lead or scaffold.

      Industry: Evaluate its use in materials science or catalysis.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (enzymes, receptors) via hydrogen bonding, π-stacking, or covalent bonds.
    • Pathways involved may include metabolic pathways or signal transduction cascades.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., the nitrophenyl group, thien-2-ylcarbonyl moiety).

      Similar Compounds: Explore related pyrrole-based structures (e.g., other 3-hydroxycyclohexanones, pyrrolones).

    Properties

    Molecular Formula

    C21H14N2O5S

    Molecular Weight

    406.4 g/mol

    IUPAC Name

    4-hydroxy-2-(4-nitrophenyl)-1-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C21H14N2O5S/c24-19(16-7-4-12-29-16)17-18(13-8-10-15(11-9-13)23(27)28)22(21(26)20(17)25)14-5-2-1-3-6-14/h1-12,18,25H

    InChI Key

    LSOCVAWBDBXJPM-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

    Origin of Product

    United States

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